Journal Name:Crystals
Journal ISSN:2073-4352
IF:2.67
Journal Website:https://www.mdpi.com/journal/crystals
Year of Origin:2011
Publisher:MDPI (Basel, Switzerland)
Number of Articles Per Year:465
Publishing Cycle:
OA or Not:Yes
Crystals ( IF 2.67 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.accounts.3c00091
The controlled doping of organic semiconductors (OSCs) is crucial not only for improving the performance of electronic and optoelectronic devices but also for enabling efficient thermoelectric conversion and spintronic applications. The mechanism of doping for OSCs is fundamentally different from that of their inorganic counterparts. In particular, the interplay between dopants and host materials is complicated considering the low dielectric constant, strong lattice-charge interaction, and flexible nature of materials. Recent experimental breakthroughs in the molecular design of dopants and the precise doping with high spatial resolution call for more profound understandings as to how the dopant interacts with the charge introduced to OSCs and how the admixture of dopants alters the electronic properties of host materials before one can exploit controllable doping to realize desired functionalities.
Electrochemical Synthesis of Nanostructured Ordered Intermetallic Materials under Ambient Conditions
Crystals ( IF 2.67 ) Pub Date: 2023-06-08 , DOI:
10.1021/acs.accounts.2c00856
The enhanced catalytic properties of alloy nanostructures have made them a focus of extensive research in the field of catalysis. Alloy nanostructures can be classified into two types: disordered alloys (also known as solid solutions) and ordered intermetallics. The latter are of particular interest as they possess long-range atomic scale ordering, which leads to well-defined active sites that can be used to accurately assess structure–property relationships and their impact on (electro)catalytic performance.
Crystals ( IF 2.67 ) Pub Date: 2023-06-06 , DOI:
10.1021/acs.accounts.3c00218
This article is part of the Research at HBCUs special issue. Guest Editorial for the Accounts of Chemical Research special issue “Research at HBCUs”. Since the founding of Cheyney State University in 1837, Historically Black Colleges and Universities (HBCUs) have continued to build on the nation’s scientific and technological dominance through the production of exceptional talent and cutting-edge research. Black history is brimming with the names of inventive geniuses who fueled America’s scientific prowess and prosperity─like Drs. William and Lawrence Knox who worked on the Manhattan Project to improve the isolation of uranium isotopes needed for the atomic bomb; (1) Dr. Henry McBay whose research on acetyl peroxide led to the synthesis of a hormone used in the treatment of prostate cancer; (2) and Dr. Charles Magee who recently received a patent for a portable osmotic food production (3) system and has received more patents than George Washington Carver. (4) Today, HBCUs continue to contribute to the body of research in anticancer and antimalarial agents and cell biology, new types of polymerization-based biosensing and bioimaging techniques for early screening and diagnosis of human disease, and the creation of a wide range of alternative energy sources. Moreover, their groundbreaking research in the fields of therapeutic biomaterials, environmental and water remediation, and sustainable and energy-efficient materials has inspired students to explore careers in chemistry and related sciences. Striking a balance between history and hope for a better future, the core values of “inclusion, innovation, and investment,” are deeply embedded in the mission of HBCUs. These universities share the same vision and similar missions─creating opportunity, adding value to society, and defining scholarship in ways that illuminate the underpinnings of historic discrimination. Given their stellar record of success in research, HBCUs are uniquely positioned to play a more prominent role in complementing the American Chemistry Society’s (ACS) mission to serve as “Champions of Chemistry.” The extraordinary influence of HBCUs on African Americans’ education and professional development in chemistry, engineering, and related disciplines has no precedent. HBCUs prepare and empower students to persist in STEM and embody who they desire to be through an inclusive and supportive environment unique to their culture. They produce 24% of all Black undergraduates with STEM degrees and 30% of all Black doctorates in science and engineering. Unfortunately, despite the fact that greater diversity in the workforce drives innovation and contributes to America’s economic muscle, a meager 7.7% of Chemists in the U.S. are Black. The U.S. is the top chemical producer in the world, accounting for nearly one-fifth of world production. The Chemistry sector represents a multitrillion-dollar market with nearly 800,000 people working around the world and contributing to the creation of 4.4 million jobs. HBCU professionals are contributing to the growth of Merck, Intel, and Centers for Disease Control and Prevention and are engaged in global research laboratories and centers charged with the mission of improving the health and well-being of people and the planet. Improving the quality of life demands greater support of government and private sector stakeholders in maintaining America’s preeminence in the sciences. As noted in a report issued by the World Bank, “...higher education, is the pathway to the empowerment of people and the development of nations...The modern university is the ideal space for the ecosystem of scholars to search for new ideas.” (5) The nation’s failure to engage HBCUs in the search for new ideas in the field of Chemistry and beyond could hold unfortunate consequences for sustainable growth in the marketplace. America has always been a nation of vast human potential, of creators and catalysts of change. The challenge of today is to find new and innovative ways to mine and invest in the human potential of the nation’s 101 Historically Black Colleges and Universities. Justice Marshall reminds us that “We must dissent from the poverty of vision and the absence of moral leadership. We must dissent because America can do better, because America has no choice but to do better.” (6) This special issue of Accounts of Chemical Research highlights exciting new research from leading HBCU laboratories and addresses fundamental questions surrounding the contributions of HBCUs in maintaining the nation’s prominence in science and technology. Further, to continue to give voice to the HBCU community to promote their research and innovations, a half-day inaugural American Chemical Society (ACS) Presidential Event Research at HBCUs Symposium was convened at the ACS 2023 Crossroads of Chemistry Conference on Sunday, March 26th. The symposium showcased research occurring at HBCU institutions that are foundational to the nation’s efforts to build a diverse STEM workforce and to stimulate increased engagement among HBCUs and the chemical enterprise. In addition, this symposium featured HBCU presentations, keynote addresses, and panel sessions covering topics ranging from the science of hair to the challenges of research at HBCUs and addressed the best practices of mentoring underrepresented minorities and broadening participation. This meeting was cosponsored by the ACS Committee on Minority Affairs and supported by ACS, ACR, ORAU, academia, and the chemical industry. The authors extend their sincerest gratitude to the Thurgood Marshall College Fund staff and Dr. Michael Schwartz, Managing Director at the NSF-funded Center for Sustainable Nanotechnology, for their review of the Guest Editorial for this special issue. This article references 6 other publications. This article has not yet been cited by other publications. This article references 6 other publications.
Crystals ( IF 2.67 ) Pub Date: 2023-06-21 , DOI:
10.1021/acs.accounts.3c00147
Colloidal nanocrystals (NCs) are composed of inorganic cores and organic or inorganic ligand shells and serve as building blocks of NC assemblies. Metal and semiconductor NCs are well known for the size-dependent physical properties of their cores. The large NC surface-to-volume ratio and the space between NCs in assemblies places significant importance on the composition of the NC surface and ligand shell. Nonaqueous colloidal NC syntheses use relatively long organic ligands to control NC size and uniformity during growth and to prepare stable NC dispersions. However, these ligands create large interparticle distances that dilute the metal and semiconductor NC properties of their assemblies. In this Account, we describe postsynthesis chemical treatments to engineer the NC surface and design the optical and electronic properties of NC assemblies. In metal NC assemblies, compact ligand exchange reduces the interparticle distance and drives an insulator-to-metal transition tuning the dc resistivity over a 1010 range and the real part of the optical dielectric function from positive to negative across the visible-to-IR region. Juxtaposing NC and bulk metal thin films in bilayers allows the differential chemical and thermal addressability of the NC surface to be exploited in device fabrication. Ligand exchange and thermal annealing densifies the NC layer, creating interfacial misfit strain that triggers folding of the bilayers and is used to fabricate, with only one lithography step, large-area 3D chiral metamaterials. In semiconductor NC assemblies, chemical treatments such as ligand exchange, doping, and cation exchange control the interparticle distance and composition to add impurities, tailor stoichiometry, or make entirely new compounds. These treatments are employed in longer studied II–VI and IV–VI materials and are being developed as interest in III–V and I–III–VI2 NC materials grows. NC surface engineering is used to design NC assemblies with tailored carrier energy, type, concentration, mobility, and lifetime. Compact ligand exchange increases the coupling between NCs but can introduce intragap states that scatter and reduce the lifetime of carriers. Hybrid ligand exchange with two different chemistries can enhance the mobility-lifetime product. Doping increases carrier concentration, shifts the Fermi energy, and increases carrier mobility, creating n- and p-type building blocks for optoelectronic and electronic devices and circuits. Surface engineering of semiconductor NC assemblies is also important to modify device interfaces to allow the stacking and patterning of NC layers and to realize excellent device performance. It is used to construct NC-integrated circuits, exploiting the library of metal, semiconductor, and insulator NCs, to achieve all-NC, solution-fabricated transistors.
Designed Nanomaterials for Electrocatalytic Organic Hydrogenation Using Water as the Hydrogen Source
Crystals ( IF 2.67 ) Pub Date: 2023-06-14 , DOI:
10.1021/acs.accounts.3c00192
The hydrogenation reaction is one of the most frequently used transformations in organic synthesis. Electrocatalytic hydrogenation by using water (H2O) as the hydrogen source offers an efficient and sustainable approach to synthesize hydrogenated products under ambient conditions. Such a technique can avoid the use of high-pressure and flammable hydrogen gas or other toxic/expensive hydrogen donors, which usually cause environmental, safety, and cost concerns. Interestingly, utilizing easily available heavy water (D2O) for deuterated syntheses is also attractive due to the widespread applications of deuterated molecules in organic synthesis and the pharmaceutical industry. Despite impressive achievements, electrode selection mainly relies on trial-and-error modes, and how electrodes dictate reaction outcomes remains elusive. Therefore, the rational design of nanostructured electrodes for driving the electrocatalytic hydrogenation of a series of organics via H2O electrolysis is developed.
Crystals ( IF 2.67 ) Pub Date: 2023-06-23 , DOI:
10.1021/acs.accounts.3c00193
The topology of molecular electrostatic potential (MESP), V(r), derived from a reliable quantum chemical method has been used as a powerful tool for the study of intermolecular noncovalent interactions. The MESP topology mapping is achieved by computing both ∇V(r) data and the elements of the Hessian matrix at ∇V(r) = 0, the critical point. MESP minimum (Vmin) as well as MESP at a reaction center, specific to an atom (Vn), have been employed as electronic parameters to interpret the variations in the reactivity (activation/deactivation) of chemical systems with respect to the influence of substituents, ligands, π-conjugation, aromaticity, trans influence, hybridization effects, steric effects, cooperativity, noncovalent interactions, etc. In this Account, several studies involving MESP topology analysis, which yielded interpretations of various noncovalent interactions and also provided new insights in the area of chemical bonding, are highlighted. The existence of lone pairs in molecules is distinctly reflected by the topology features of the MESP minima (Vmin). The Vmin is able to probe lone pairs in molecules, and it has been used as a reliable electronic parameter to assess their σ-donating power. Furthermore, MESP topology analysis can be used to forecast the structure and energetics of lone pair π-complexes. The MESP approach to rationalize lone pair interactions in molecular systems has led to the design of cyclic imines for CO2 capture. The MESP topology analysis of intermolecular complexes revealed a hitherto unknown phenomenon in chemical bonding theory─formation of a covalent bond due to the influence of a noncovalent bond. The MESP-guided approach to intermolecular interactions provided a successful design strategy for the development of CO2 capture systems. The MESP parameters Vmin and MESP at the nucleus, Vn, derived for the molecular systems have been used as powerful measures for the extent of electron donor–acceptor (eDA) interactions in noncovalent complexes. Noncovalent bond formation leads to more negative MESP at the acceptor nucleus (VnA) and less negative MESP at the donor nucleus (VnD). The strong linear relationship observed between ΔΔVn = ΔVnD – ΔVnA and bond energy suggested that MESP data provide a clear evidence of bond formation. Furthermore, MESP topology studies established a cooperativity rule for understanding the donor–acceptor interactive behavior of a dimer D...A with a third molecule. According to this, the electron reorganization in the dimer due to the eDA interaction enhances electron richness at “A”, the acceptor, and enhances electron deficiency at “D”, the donor. Resultantly, D in D...A is more accepting toward trimer formation, while A in D...A is more donating. MESP topology offers promising design strategies to tune the electron-donating strength in various noncovalent interactions in hydrogen-, dihydrogen-, halogen-, tetrel-, pnicogen-, chalcogen-, and aerogen-bonded complexes and thereby to predict the interactive behavior of molecules. To sum up, MESP topology analysis has become one of the most effective modern techniques for understanding, interpreting, and predicting the intermolecular interactive behavior of molecules.
Regulating the Nature of Triplet Excited States of Thermally Activated Delayed Fluorescence Emitters
Crystals ( IF 2.67 ) Pub Date: 2023-06-26 , DOI:
10.1021/acs.accounts.3c00175
Characterized by the reverse intersystem crossing (RISC) process from the triplet state (T1) to the singlet state (S1), thermally activated delayed fluorescence (TADF) emitters, which produce light by harvesting both triplet and singlet excitons without noble metals, are considered to be third-generation organic electroluminescent materials. Rapid advances in molecular design criteria, understanding the photophysics underlying TADF, and applications of TADF materials as emitters in organic light-emitting diodes (OLEDs) have been achieved. Theoretically, enhanced spin–orbit coupling (SOC) between singlet and triplet states can result in a fast RISC process and thus a high light-emitting efficiency according to Fermi’s golden rule. Therefore, regulating the nature of triplet excited states by elaborate molecular design to improve SOC is an effective approach to high-efficiency TADF-based OLEDs. Generally, on one hand, the increased local excited (LE) populations of the excited triplet state can significantly improve the nature flips between S1 and T1. On other hand, the reduced energy gap between S1 and the lowest triplet with a charge transfer (CT) characteristic can also enhance their vibronic coupling. Consequently, it is vital to determine how to regulate the nature of triplet excited states by molecular design to guide the material synthesis, especially for polymeric emitters.
Crystals ( IF 2.67 ) Pub Date: 2023-06-09 , DOI:
10.1021/acs.accounts.3c00121
The synthesis of monodisperse colloidal nanomaterials with well-defined structures is important for both fundamental research and practical application. To achieve it, wet-chemical methods with the usage of various ligands have been extensively explored to finely control the structure of nanomaterials. During the synthesis, ligands cap the surface and thus modulate the size, shape, and stability of nanomaterials in solvents. Besides these widely investigated roles of ligands, it has been recently discovered that ligands can affect the phase of nanomaterials, i.e., their atomic arrangement, providing an effective strategy to realize the phase engineering of nanomaterials (PEN) by selecting appropriate ligands. Nanomaterials normally exist in the phases that are thermodynamically stable in their bulk states. Previous studies have shown that under high temperature or high pressure, nanomaterials can exist in unconventional phases which are unattainable in the bulks. Importantly, nanomaterials with unconventional phases exhibit unique properties and functions different from conventional-phase ones. Consequently, it is feasible to utilize the PEN to tune the physicochemical properties and application performance of nanomaterials. During wet-chemical synthesis, ligands binding to the surface of nanomaterials can modify their surface energy, which could significantly affect the Gibbs free energy of nanomaterials and thus determine the stability of different phases, making it possible to obtain nanomaterials with unconventional phases at mild reaction conditions. For instance, a series of Au nanomaterials with unconventional hexagonal phases have been prepared with the assistance of oleylamine. Therefore, the rational design and selection of different ligands and deep understanding of their effect on the phase of nanomaterials would significantly accelerate the development of PEN and the discovery of novel functional nanomaterials for diverse applications.
Crystals ( IF 2.67 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.accounts.3c00260
Peptides are essential components of living systems and contribute to critical biological processes, such as cell proliferation, immune defense, tumor formation, and differentiation. Therefore, peptides have attracted considerable attention as targets for the development of therapeutic products. The incorporation of unnatural amino acid residues into peptides can considerably impact peptide immunogenicity, toxicity, side effects, water solubility, action duration, and distribution and enhance the peptides’ druggability. Typically, the direct modification of natural amino acids is a practical and effective approach for promptly obtaining unnatural amino acids. However, selective functionalization of multiple C(sp3)–H bonds with comparable chemical reactivities in the peptide side chains remains a formidable challenge. Furthermore, chemical modifications aimed at highly reactive (nucleophilic and aromatic) groups on peptide side chains can interfere with the biological activity of peptides.
Crystals ( IF 2.67 ) Pub Date: 2023-06-22 , DOI:
10.1021/acs.accounts.3c00090
The atmosphere–biosphere exchange of nitrogen oxides plays a key role in determining the composition of reactive nitrogen in terrestrial vegetated environments. The emission of nitric oxide (NO) from soils is an important atmospheric source of reactive nitrogen. NO is rapidly interconverted with NO2, making up the chemical family NOx (NOx ≡ NO2 + NO). NOx further reacts with the oxidation products of volatile organic compounds (VOCs) to form the functionalized nitrogen oxide groups acyl peroxynitrates (APNs = R(O)O2NO2) and alkyl nitrates (ANs = RONO2). Both canopy-level field measurements and laboratory studies suggest that the absorption of nitrogen dioxide NO2 and APNs by vegetation is a significant sink of atmospheric NOx, removing a large fraction of global soil-emitted NOx and providing key control on the amounts and lifetimes of NOx and reactive nitrogen in the atmosphere. Nitrogen oxides influence the production of surface O3 and secondary aerosols. The balance of the emission and uptake of nitrogen oxides thus provides a mechanism for the regulation of regional air quality. The biosphere, via this biogeochemical cycling of nitrogen oxides, is becoming an increasingly important determining factor for airborne pollutants as much of the world continues to reduce the amount of combustion-related nitrogen oxide emissions. Understanding the function of the biosphere as a source and sink of reactive nitrogen is therefore ever more critical in evaluating the effects of future and current emissions of nitrogen oxides on human and ecosystem health.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学4区 | CRYSTALLOGRAPHY 晶体学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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12.20 | 14 | Science Citation Index Expanded | Not |
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